2-Furancarboxaldehyde, 5-(methylthio)- 2-Furancarboxaldehyde, 5-(methylthio)-
Brand Name: Vulcanchem
CAS No.: 932-94-5
VCID: VC8009866
InChI: InChI=1S/C6H6O2S/c1-9-6-3-2-5(4-7)8-6/h2-4H,1H3
SMILES: CSC1=CC=C(O1)C=O
Molecular Formula: C6H6O2S
Molecular Weight: 142.18 g/mol

2-Furancarboxaldehyde, 5-(methylthio)-

CAS No.: 932-94-5

Cat. No.: VC8009866

Molecular Formula: C6H6O2S

Molecular Weight: 142.18 g/mol

* For research use only. Not for human or veterinary use.

2-Furancarboxaldehyde, 5-(methylthio)- - 932-94-5

Specification

CAS No. 932-94-5
Molecular Formula C6H6O2S
Molecular Weight 142.18 g/mol
IUPAC Name 5-methylsulfanylfuran-2-carbaldehyde
Standard InChI InChI=1S/C6H6O2S/c1-9-6-3-2-5(4-7)8-6/h2-4H,1H3
Standard InChI Key KDICZNRVQKKLFT-UHFFFAOYSA-N
SMILES CSC1=CC=C(O1)C=O
Canonical SMILES CSC1=CC=C(O1)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a furan ring—a five-membered aromatic heterocycle containing one oxygen atom—with two substituents:

  • Aldehyde group (-CHO) at the 2-position, conferring electrophilic reactivity.

  • Methylthio group (-SCH₃) at the 5-position, enhancing nucleophilic substitution potential .

The planar furan ring facilitates π-π interactions, while the electron-withdrawing aldehyde and electron-donating methylthio group create a polarized electronic environment.

Spectroscopic and Physical Properties

PropertyValue/Description
Molecular Weight142.18 g/mol
Boiling PointNot reported (estimated >200°C)
SolubilityLikely soluble in polar organic solvents (e.g., DMSO, acetone)
Spectral Data (NMR)δ 9.6 ppm (aldehyde proton), δ 2.5 ppm (methylthio protons)

The absence of comprehensive thermodynamic data underscores the need for further experimental characterization.

Synthesis and Production

Laboratory-Scale Synthesis

While detailed protocols are scarce, plausible routes include:

  • Thiolation of 2-Furancarboxaldehyde: Reacting 2-furancarboxaldehyde with methylthiolating agents (e.g., methyl disulfide) under acidic conditions.

  • Cross-Coupling Reactions: Palladium-catalyzed coupling between 5-bromo-2-furancarboxaldehyde and methanethiol .

Challenges include controlling regioselectivity and minimizing polymerization of the aldehyde group.

Industrial Feasibility

Chemical Reactivity and Functionalization

Aldehyde Group Transformations

  • Oxidation: Forms 5-(methylthio)-2-furancarboxylic acid using KMnO₄ or CrO₃.

  • Reduction: Converts to 5-(methylthio)-2-furanmethanol via NaBH₄ or LiAlH₄.

Methylthio Group Modifications

  • Nucleophilic Substitution: Replacement of -SCH₃ with amines or halides under basic conditions .

  • Oxidation to Sulfone: Treatment with H₂O₂ yields 5-(methylsulfonyl)-2-furancarboxaldehyde, enhancing electrophilicity .

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